Heveaflavona

Descripción general

Descripción

Heveaflavone is a naturally occurring biflavonoid compound found in various plants, particularly in the genus Moraceae and the Gum tree. It belongs to the flavonol class of compounds and exhibits significant biological activity, including antioxidant and anti-proliferative effects . Heveaflavone is known for its ability to inhibit Topoisomerase I and scavenge free radicals, making it a compound of interest in various scientific research fields .

Aplicaciones Científicas De Investigación

Heveaflavone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the chemical behavior of biflavonoids and their derivatives.

Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals, which can protect cells from oxidative damage.

Medicine: Explored for its potential anti-cancer properties due to its ability to inhibit Topoisomerase I and induce apoptosis in cancer cells. .

Industry: Utilized in the development of natural antioxidants for use in food preservation and cosmetics.

Mecanismo De Acción

Target of Action

Heveaflavone, a type of biflavonoid, has been found to target the non-structural protein of SARS-CoV-2 . This suggests that Heveaflavone may have potential antiviral properties.

Mode of Action

Heveaflavone interacts with its targets by binding to them, which can lead to changes in their function . For instance, in the case of SARS-CoV-2, Heveaflavone and other amentoflavone derivatives have been found to interact strongly with the virus’s main protease (MPRO), outperforming even some FDA-approved antiviral medicines in terms of binding affinity .

Biochemical Pathways

It is known that biflavonoids, the group of compounds to which heveaflavone belongs, can interfere with various signaling pathways . For instance, they can affect the ERK1-2/p38/NFκB signaling pathway and regulate the expression of matrix metalloproteinases MMP-2 and MMP-9 . These pathways and molecules play crucial roles in cell proliferation, inflammation, and other cellular processes.

Pharmacokinetics

It is known that oral formulations of related biflavonoids have been developed to enhance their solubility, facilitate their delivery, and enhance their anticancer efficacy . This suggests that similar strategies could potentially be used to improve the bioavailability of Heveaflavone.

Result of Action

Heveaflavone has been found to have anti-proliferative effects . This means it can inhibit the growth of cells, which is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a major problem.

Análisis Bioquímico

Biochemical Properties

Heveaflavone, like other biflavonoids, interacts with various enzymes, proteins, and other biomolecules. It has been suggested to mediate various signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB) and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) .

Cellular Effects

Heveaflavone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested to have anti-cancer activity by mediating various signaling pathways .

Molecular Mechanism

At the molecular level, Heveaflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been suggested to bind towards the main protease (Mpro/3CLpro), spike protein receptor binding domain (RBD) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heveaflavone can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the oxidative coupling of two flavonoid units. This process typically requires the presence of oxidizing agents such as ferric chloride or iodine in an organic solvent like ethanol or methanol. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired biflavonoid structure .

Industrial Production Methods: Industrial production of heveaflavone often involves the extraction of the compound from natural sources. Plants rich in heveaflavone, such as the bark of Gum tree seeds, are harvested and subjected to solvent extraction methods. Ethanol is commonly used as the solvent due to its efficiency in extracting flavonoids. The extract is then purified using techniques like column chromatography to isolate heveaflavone in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Heveaflavone undergoes various chemical reactions, including:

Oxidation: Heveaflavone can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of heveaflavone can lead to the formation of dihydroflavonoid derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: Heveaflavone can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral pH; room temperature to moderate heating.

Reduction: Sodium borohydride; neutral or slightly basic pH; room temperature.

Substitution: Acetic anhydride, sulfuric acid; room temperature to mild heating.

Major Products:

Oxidation: Quinones, oxidized flavonoid derivatives.

Reduction: Dihydroflavonoid derivatives.

Substitution: Acetylated flavonoid derivatives.

Comparación Con Compuestos Similares

Amentoflavone: Known for its anti-inflammatory and antiviral properties.

Hinokiflavone: Exhibits anti-cancer properties by interfering with the ERK1-2/p38/NFκB signaling pathway and regulating matrix metalloproteinases.

Ginkgetin: Displays neuroprotective and anti-inflammatory effects.

Uniqueness of Heveaflavone: Heveaflavone’s unique combination of antioxidant, anti-proliferative, and Topoisomerase I inhibitory activities distinguishes it from other biflavonoids. Its ability to scavenge free radicals and protect cells from oxidative damage makes it a valuable compound in both scientific research and industrial applications .

Actividad Biológica

Heveaflavone, a naturally occurring biflavonoid primarily isolated from the bark of the rubber tree (Hevea brasiliensis), has garnered significant attention for its diverse biological activities. This compound, characterized by the dimerization of two flavonoid units, exhibits a range of pharmacological effects including anti-cancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activities associated with Heveaflavone, supported by case studies and research findings.

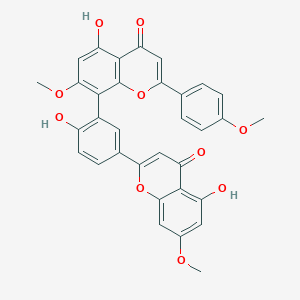

Chemical Structure and Isolation

Heveaflavone belongs to the class of biflavonoids, which are formed through the linkage of two flavonoid molecules. Its structure can be elucidated through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) . The extraction process typically involves using organic solvents like ethyl acetate or methanol to isolate the compound from plant materials.

1. Anti-Cancer Effects

Heveaflavone has demonstrated significant cytotoxicity against various human cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through multiple mechanisms:

- Cell Cycle Arrest : Heveaflavone treatment has been shown to cause cell cycle arrest in the sub-G1/S phase, particularly in breast cancer MCF-7 cells .

- Inhibition of Tumor Growth : Studies reported that Heveaflavone exhibited ED50 values ranging from 4.56 to 16.24 µg/mL against tumor cell lines such as DLD, KB, and HEp-2 .

| Cell Line | ED50 (µg/mL) |

|---|---|

| MCF-7 | 17.25 |

| HEp-2 | 32.35 |

| DLD | 32.46 |

| KB | 10.05 |

2. Anti-Inflammatory Properties

Heveaflavone has been noted for its anti-inflammatory effects, which are crucial for managing conditions characterized by chronic inflammation. It works by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

3. Antioxidant Activity

The antioxidant properties of Heveaflavone contribute to its potential in protecting cells from oxidative stress. This activity is essential in preventing cellular damage that can lead to various diseases, including cancer and cardiovascular diseases .

The biological activities of Heveaflavone can be attributed to several mechanisms:

- Modulation of Signaling Pathways : Heveaflavone influences key signaling pathways such as PI3K-Akt-mTOR and AMPKα, which are critical in regulating cell growth and metabolism .

- Enzyme Inhibition : It inhibits enzymes related to tumor growth and metastasis, further supporting its role as an anti-cancer agent .

Case Study 1: Cytotoxicity Against Colorectal Cancer

A study investigated the effects of Heveaflavone on colorectal cancer cells (HT29 and HCT116). The results indicated that Heveaflavone induced significant cell death through apoptosis and autophagy mechanisms. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates .

Case Study 2: In Vivo Efficacy

In vivo experiments involving nude mice demonstrated that Heveaflavone significantly reduced tumor volumes when administered in appropriate doses. This study highlights its potential as a therapeutic agent against colorectal cancer .

Propiedades

IUPAC Name |

5-hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-15,34-35,38H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPAGAZHSWSUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.